molecular formula C27H36N2O6Si B12818724 N-Fmoc-N6-(2-trimethylsilylethoxycarbonyl)-L-lysine

N-Fmoc-N6-(2-trimethylsilylethoxycarbonyl)-L-lysine

Cat. No.: B12818724
M. Wt: 512.7 g/mol
InChI Key: OPNHWQULKLODEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Lys(Teoc)-OH: is a derivative of lysine, an essential amino acid, where the lysine is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to protect the amino and side-chain groups of lysine during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Lys(Teoc)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side-chain amino group with the Teoc group. The process generally includes the following steps:

    Protection of the α-amino group: The lysine is first reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine to protect the α-amino group.

    Protection of the ε-amino group: The ε-amino group of the lysine is then protected by reacting it with 2-(trimethylsilyl)ethoxycarbonyl chloride (Teoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA).

Industrial Production Methods: Industrial production of Fmoc-L-Lys(Teoc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Fmoc-L-Lys(Teoc)-OH undergoes deprotection reactions to remove the Fmoc and Teoc groups. The Fmoc group is typically removed using a base such as piperidine, while the Teoc group is removed using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).

    Coupling Reactions: The compound can participate in peptide coupling reactions where the protected lysine is incorporated into a growing peptide chain using coupling reagents like 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    Teoc Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

    Coupling Reactions: HOBt and DIC in DMF.

Major Products:

    Deprotected Lysine: After removal of the Fmoc and Teoc groups, the major product is free lysine.

    Peptide Chains: When used in peptide synthesis, the major products are peptides containing lysine residues.

Scientific Research Applications

Chemistry: Fmoc-L-Lys(Teoc)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of lysine residues, facilitating the construction of complex peptide sequences.

Biology: In biological research, this compound is used to synthesize peptides that are employed in studies of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine: Fmoc-L-Lys(Teoc)-OH is used in the development of peptide-based therapeutics. Peptides synthesized using this compound can be used as drugs or drug delivery agents.

Industry: In the pharmaceutical industry, Fmoc-L-Lys(Teoc)-OH is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials.

Mechanism of Action

The primary function of Fmoc-L-Lys(Teoc)-OH is to protect the amino and side-chain groups of lysine during peptide synthesis. The Fmoc group protects the α-amino group, preventing unwanted reactions during the synthesis process. The Teoc group protects the ε-amino group, allowing for selective deprotection and subsequent reactions. The protection and deprotection steps are crucial for the accurate and efficient synthesis of peptides.

Comparison with Similar Compounds

    Fmoc-L-Lys(Boc)-OH: This compound uses the tert-butoxycarbonyl (Boc) group instead of the Teoc group for protecting the ε-amino group.

    Fmoc-L-Lys(Mtt)-OH: This compound uses the 4-methyltrityl (Mtt) group for protecting the ε-amino group.

Uniqueness: Fmoc-L-Lys(Teoc)-OH is unique due to the use of the Teoc group, which provides a different set of deprotection conditions compared to Boc and Mtt groups. The Teoc group can be removed using fluoride ions, offering an alternative deprotection strategy that can be advantageous in certain synthetic contexts.

Conclusion

Fmoc-L-Lys(Teoc)-OH is a valuable compound in peptide synthesis, offering selective protection for lysine residues. Its unique protection groups and deprotection conditions make it a versatile tool in the synthesis of complex peptides for various scientific and industrial applications.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(2-trimethylsilylethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNHWQULKLODEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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